molecular formula C18H18N4O3S B2968309 3-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile CAS No. 459194-23-1

3-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

Cat. No.: B2968309
CAS No.: 459194-23-1
M. Wt: 370.43
InChI Key: UEMABZSQZIWFSS-UHFFFAOYSA-N
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Description

3-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 3-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is the MbtI from Mycobacterium tuberculosis . MbtI is a salicylate synthase , a Mg^2+ -dependent enzyme that converts chorismate to salicylate . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the MbtI enzyme, by inhibiting its function . This inhibition disrupts the biosynthesis of siderophores, thereby affecting the iron acquisition process in mycobacterial species .

Biochemical Pathways

The affected pathway is the siderophore-mediated iron acquisition in Mycobacterium tuberculosis . Iron acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host . By inhibiting the MbtI enzyme, the compound disrupts the production of siderophores, leading to a decrease in iron acquisition and potentially hindering the survival and proliferation of the bacteria .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the MbtI enzyme . By inhibiting this enzyme, the compound disrupts the biosynthesis of siderophores, leading to a decrease in iron acquisition . This can potentially hinder the survival and proliferation of Mycobacterium tuberculosis .

Action Environment

The action of this compound is influenced by the environment within the host organism, particularly the presence of iron, which is a crucial factor for the survival and proliferation of Mycobacterium tuberculosis

Properties

IUPAC Name

3-[4-[5-(4-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c19-8-1-9-20-10-12-21(13-11-20)18(26)17-7-6-16(25-17)14-2-4-15(5-3-14)22(23)24/h2-7H,1,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMABZSQZIWFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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